2,4-Dicarboxy-methyl-pyridine
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Overview
Description
2,4-Dicarboxy-methyl-pyridine is a heterocyclic compound that features a pyridine ring substituted with carboxyl groups at the 2 and 4 positions and a methyl group
Mechanism of Action
Target of Action
It is known that pyridine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
It is known that pyridines can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
New discoveries continue to change our understanding of how pyridines are degraded in the environment .
Action Environment
It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicarboxy-methyl-pyridine typically involves the functionalization of the pyridine ring. One common method is the direct carboxylation of methylpyridine derivatives using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of methyl-substituted pyridines using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the carboxylation reactions. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicarboxy-methyl-pyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxyl groups.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 2,4-dicarboxy-pyridine.
Reduction: Formation of 2,4-dihydroxy-methyl-pyridine or 2,4-dialdehyde-methyl-pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,4-Dicarboxy-methyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dicarboxy-pyridine: Lacks the methyl group but has similar carboxyl functionalities.
2,6-Dicarboxy-methyl-pyridine: Has carboxyl groups at the 2 and 6 positions instead of 2 and 4.
3,5-Dicarboxy-methyl-pyridine: Has carboxyl groups at the 3 and 5 positions.
Uniqueness
2,4-Dicarboxy-methyl-pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both carboxyl and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
3-methylpyridine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJTNBQWNHJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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